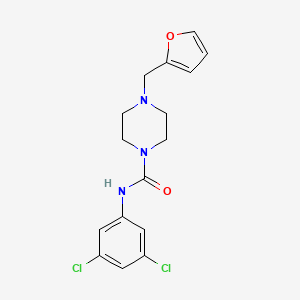![molecular formula C16H16N2O2 B5309820 (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol](/img/structure/B5309820.png)
(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol, also known as AZD8055, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic benefits.
作用機序
(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol exerts its therapeutic effects by inhibiting the mTOR pathway. The mTOR pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting the mTOR pathway, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol can reduce cancer cell growth and proliferation, improve cognitive function, and improve insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects
(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to have various biochemical and physiological effects. In cancer research, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis. In neurological disorders, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to reduce neuroinflammation, improve synaptic plasticity, and enhance neurogenesis. In metabolic disorders, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to improve insulin sensitivity, reduce hepatic gluconeogenesis, and improve glucose uptake in skeletal muscle.
実験室実験の利点と制限
One of the main advantages of using (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol in lab experiments is its specificity for the mTOR pathway. This allows researchers to study the effects of inhibiting the mTOR pathway in various diseases. However, one of the limitations of using (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol in lab experiments is its potential toxicity. (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to have toxic effects on certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol in scientific research. One direction is to study its potential therapeutic benefits in other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to develop more specific inhibitors of the mTOR pathway that have fewer toxic effects. Additionally, further research is needed to understand the long-term effects of (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol on human health.
合成法
(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-iodobenzyl alcohol with 3-(4-pyridinyl)-1-azetidinecarboxylic acid to form 4-(3-(4-pyridinyl)-1-azetidinyl)benzyl alcohol. This intermediate product is then reacted with 4-(trifluoromethyl)phenyl isocyanate to form the final product, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol.
科学的研究の応用
(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, neurological disorders, and metabolic disorders. In cancer research, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cancer cell growth and proliferation. In neurological disorders, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to improve cognitive function and reduce neuroinflammation. In metabolic disorders, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to improve insulin sensitivity and glucose metabolism.
特性
IUPAC Name |
[4-(hydroxymethyl)phenyl]-(3-pyridin-4-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-11-12-1-3-14(4-2-12)16(20)18-9-15(10-18)13-5-7-17-8-6-13/h1-8,15,19H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJSBXHRJPANLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CO)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({[(5-{2-[(4-bromobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5309742.png)
![N'-[(2,5-dimethylphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5309746.png)

![4-[4-(benzyloxy)-3-methoxyphenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5309759.png)
![4'-fluoro-2'-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5309767.png)
![N-{2-[1-(2-methylbenzyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5309774.png)
![N-benzyl-N'-{[1-(pyridin-2-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5309783.png)
![4-[(2-methoxy-5-pyrimidinyl)methyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5309784.png)
![3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5309789.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5309800.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5309812.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5309827.png)
![2-{1-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5309843.png)
![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5309856.png)